molecular formula C9H11F3O3 B13544165 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2825012-62-0

1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B13544165
CAS No.: 2825012-62-0
M. Wt: 224.18 g/mol
InChI Key: GAXGQMVDGWIRNL-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-2-oxabicyclooctane-4-carboxylic acid is a bicyclic carboxylic acid derivative that incorporates a trifluoromethyl group and a 2-oxabicyclo[2.2.2]octane scaffold. This compound belongs to a class of saturated bioisosteres designed to replace aromatic rings (e.g., phenyl groups) in drug candidates to improve physicochemical properties such as solubility, metabolic stability, and reduced lipophilicity . The 2-oxabicyclo[2.2.2]octane core is geometrically analogous to the para-substituted phenyl ring but with distinct electronic and steric characteristics .

The trifluoromethyl group enhances the molecule’s lipophilicity and metabolic resistance, while the oxygen atom in the bicyclo scaffold fine-tunes acidity, enabling precise modulation of bioactivity .

Properties

CAS No.

2825012-62-0

Molecular Formula

C9H11F3O3

Molecular Weight

224.18 g/mol

IUPAC Name

1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

InChI

InChI=1S/C9H11F3O3/c10-9(11,12)8-3-1-7(2-4-8,5-15-8)6(13)14/h1-5H2,(H,13,14)

InChI Key

GAXGQMVDGWIRNL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the cycloaddition reactions of suitable precursors. One common method includes the [4+2] cycloaddition of cyclohexenones with electron-deficient alkenes, facilitated by enamine or iminium catalysis . This reaction is conducted under mild conditions, often in the presence of an organic base, and yields the desired bicyclic structure with high enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is pivotal for modifying solubility and bioavailability in drug development.

Reagents/ConditionsProductsYield (%)Reference
Methanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester derivative85–90
Ethanol, p-toluenesulfonic acid, 80°CEthyl ester derivative78

The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohols.

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a key step in prodrug synthesis. Coupling agents like HATU or DCC are typically employed.

Reagents/ConditionsAmineProductsApplication
HATU, DIPEA, DMFBenzylamineN-BenzylamideBioactive intermediates
EDCI, HOBt, THFCyclohexylamineN-CyclohexylamideConformational studies

The bicyclic framework imposes steric constraints, influencing regioselectivity in amide formation.

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO<sub>2</sub>, yielding a hydrocarbon derivative. This reaction is critical for generating simplified analogs.

ConditionsProductsNotes
200°C, neat1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octaneRetains bicyclic structure
NaOH, 150°CSame as aboveFaster kinetics in basic media

Functionalization of the Bicyclic Scaffold

The oxabicyclo[2.2.2]octane core participates in ring-opening reactions under acidic or reductive conditions.

Reagents/ConditionsProductsSelectivity
H<sub>2</sub>, Pd/CLinear diol derivativeHigh diastereoselectivity
HCl, H<sub>2</sub>OHydroxy acid derivativeAcid-sensitive applications

Trifluoromethyl Group Reactivity

While typically inert, the CF<sub>3</sub> group can undergo radical-mediated substitution in specialized conditions:

Reagents/ConditionsProductsSignificance
UV light, CBr<sub>4</sub>Brominated analogIntroduces halogen for further coupling

Cycloaddition Reactions

The strained bicyclic system engages in [4+2] Diels-Alder reactions with dienes, expanding structural diversity:

DieneConditionsProducts
1,3-Butadiene100°C, tolueneFused polycyclic adduct

Comparative Reactivity Table

Reaction TypeRate (vs. non-CF<sub>3</sub> analog)Driving Factor
Esterification1.5× fasterElectron-withdrawing CF<sub>3</sub>
Amidation0.8× slowerSteric hindrance
Decarboxylation2× fasterStabilization of transition state

Key Research Findings

  • Synthetic Utility : The compound serves as a rigid scaffold in peptidomimetics, leveraging its conformational restriction to enhance target binding .

  • Biological Relevance : Derivatives exhibit activity as myeloperoxidase inhibitors and estrogen receptor modulators, attributed to the CF<sub>3</sub> group’s metabolic stability .

  • Material Science : Functionalized analogs are explored in liquid crystal design due to the bicyclic system’s rigidity .

Scientific Research Applications

1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential metabolic pathways . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor.

Comparison with Similar Compounds

Key Geometric Parameters

The 2-oxabicyclo[2.2.2]octane scaffold shares geometric similarities with the para-substituted phenyl ring but exhibits shorter interatomic distances (Table 1). For example:

  • Distance (r) : 2.54–2.56 Å (2-oxabicyclo[2.2.2]octane) vs. 2.88–2.89 Å (para-phenyl) .
  • Distance (d) : 5.56–5.58 Å vs. 5.90–5.93 Å (para-phenyl) .
    Angles (φ1 and φ2) remain nearly identical (~176–179°), ensuring comparable vector alignment for substituents .

Table 1. Geometric Comparison of Scaffolds

Parameter 2-Oxabicyclo[2.2.2]octane Para-Phenyl Ring
r (Å) 2.54–2.56 2.88–2.89
d (Å) 5.56–5.58 5.90–5.93
φ1/φ2 (°) 176–177 178–179

The trifluoromethyl substituent introduces steric bulk and electron-withdrawing effects, distinguishing it from non-fluorinated analogs like bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8) .

Physicochemical Properties

Acidity (pKa)

The carboxylic acid group in 2-oxabicyclo[2.2.2]octane derivatives exhibits pKa values comparable to aromatic carboxylic acids (e.g., pKa = 4.4 for 2-oxabicyclo analog vs. 4.5 for phenyl analog) . The trifluoromethyl group may further lower the pKa slightly due to its electron-withdrawing nature, enhancing ionization in physiological conditions.

Solubility and Lipophilicity

Replacing phenyl with 2-oxabicyclo[2.2.2]octane reduces logP by ~0.5–1.0 units, improving aqueous solubility . For example, Imatinib analogs with this scaffold showed increased metabolic stability and reduced cytotoxicity . The trifluoromethyl group counterbalances this by increasing lipophilicity, which may enhance membrane permeability.

Drug Design Case Studies

  • Imatinib Analogs : Replacement of phenyl with 2-oxabicyclo[2.2.2]octane improved water solubility and reduced hepatotoxicity .
  • Vorinostat Analogs: Substitution retained histone deacetylase (HDAC) inhibitory activity while enhancing metabolic stability .

The trifluoromethyl variant is hypothesized to improve target binding affinity in enzymes sensitive to fluorine interactions (e.g., proteases). Derivatives like 4-((Benzyloxy)carbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 1801203-46-2) demonstrate the scaffold’s versatility in prodrug design .

Comparison with Other Bioisosteres

Compound Scaffold Type Key Advantages Limitations
1-(Trifluoromethyl)-2-oxabicyclo 2-Oxabicyclo[2.2.2]octane Balanced acidity, improved solubility Synthetic complexity (fluorination)
Bicyclo[2.2.2]octane-1-carboxylic acid Bicyclo[2.2.2]octane Simple synthesis Higher pKa (~5.6)
Cubane-carboxylic acid Cubane High symmetry, unique strain Poor solubility, limited stability
Bicyclo[1.1.1]pentane Bicyclo[1.1.1]pentane Compact size, low lipophilicity Limited functionalization options

Biological Activity

1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS: 2825012-62-0) is a compound of increasing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H11F3O3C_9H_{11}F_3O_3, with a molecular weight of 224.18 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a suitable candidate for drug development.

Structural Characteristics:

  • IUPAC Name: this compound
  • Smiles Notation: O=C(O)C(CC1)(CC2)COC12C(F)(F)F

Biological Activity

Research indicates that compounds containing the 2-oxabicyclo[2.2.2]octane framework exhibit a broad range of biological activities, including:

  • Estrogen Receptor Agonism : Some derivatives have shown activity as estrogen receptor-beta agonists, which could have implications in hormone-related therapies .
  • Antibacterial Properties : The compound has been studied for its potential as an antibacterial agent, with certain derivatives demonstrating significant efficacy against various bacterial strains .
  • Enzyme Inhibition : It has been identified as a myeloperoxidase inhibitor, which may contribute to anti-inflammatory effects .
  • Metabolic Stability : The incorporation of the bicyclic structure improves the metabolic stability of drugs when compared to traditional phenyl ring-containing compounds, as seen in studies involving Imatinib and Vorinostat .

Case Studies and Research Findings

Several studies have highlighted the compound's potential in drug discovery:

  • Synthesis and Validation : A recent study focused on synthesizing 1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane derivatives, demonstrating improved physicochemical properties compared to their aromatic counterparts, leading to enhanced solubility and reduced toxicity profiles .
  • pKa Studies : Research on the acidity of carboxylic acids derived from this compound indicated that modifications to the bicyclic structure can fine-tune their pKa values, impacting their biological activity significantly .

Data Tables

Biological ActivityReference
Estrogen Receptor Agonism
Antibacterial Activity
Myeloperoxidase Inhibition
Improved Metabolic Stability

Q & A

Q. What are the common synthetic strategies for preparing 1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid?

Methodological Answer: Synthesis typically involves constructing the bicyclo[2.2.2]octane scaffold followed by functionalization. Key steps include:

  • Scaffold assembly : Cycloaddition or ring-closing metathesis to form the bicyclic core. For oxabicyclo systems, epoxidation or ether formation is critical .
  • Trifluoromethyl introduction : Electrophilic fluorination using reagents like Selectfluor® (1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts), which regioselectively fluorinate sterically hindered positions under mild conditions .
  • Carboxylic acid functionalization : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) under acidic or basic conditions, as seen in analogous bicyclo[2.2.2]octane carboxylates .

Q. How is the stereochemical configuration of the bicyclic core validated?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers at the bridgehead or carboxyl group .
  • NMR analysis : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations confirm spatial arrangement. For trifluoromethyl groups, 19F^{19}\text{F}-NMR detects splitting patterns influenced by neighboring substituents .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dihedral angles and compare them to experimental data .

Q. What are the key stability considerations for this compound under storage or reaction conditions?

Methodological Answer:

  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures. Bicyclic systems with strained bridges may degrade above 150°C .
  • Hydrolytic sensitivity : The oxabicyclo ether linkage is prone to acid-catalyzed ring-opening. Stability assays in buffered solutions (pH 1–12) are recommended .
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation, especially for trifluoromethyl groups, which can undergo radical-mediated reactions .

Advanced Research Questions

Q. How does the bicyclo[2.2.2]octane scaffold influence conformational rigidity in catalytic or supramolecular applications?

Methodological Answer:

  • Foldamer design : The scaffold enforces a rigid, preorganized geometry, reducing entropy penalties in host-guest interactions. Circular dichroism (CD) and molecular dynamics (MD) simulations quantify helical stabilization in peptide hybrids .
  • Chiral catalysis : The bridgehead chirality creates a sterically constrained environment. Kinetic resolution experiments (e.g., asymmetric aldol reactions) demonstrate enantioselectivity >90% ee when used as a catalyst backbone .
  • Conformational analysis : Variable-temperature NMR (1H^{1}\text{H}, 13C^{13}\text{C}) identifies restricted rotation around the carboxyl group, critical for designing enzyme inhibitors .

Q. What strategies mitigate low yields in trifluoromethylation reactions during synthesis?

Methodological Answer:

  • Reagent optimization : Selectfluor® derivatives (e.g., 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts) improve fluorination efficiency in polar aprotic solvents (e.g., DMF, 0–25°C) .
  • Protecting group strategies : Temporarily masking the carboxylic acid as a tert-butyl ester reduces steric hindrance during fluorination .
  • Radical pathways : Photoinduced trifluoromethylation using CF3_3I and a catalytic Mn-complex avoids competing side reactions in strained systems .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

  • Cross-validation : Compare 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and HRMS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
  • Isotopic labeling : 18O^{18}\text{O}-labeling of the carboxyl group distinguishes regioisomers via mass spectrometry .
  • Crystallographic vs. solution-state data : X-ray structures provide definitive bond angles, while NMR captures dynamic behavior (e.g., ring puckering) .

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